molecular formula C15H20BrNO4 B13487535 (R)-methyl 3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoate

(R)-methyl 3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoate

Katalognummer: B13487535
Molekulargewicht: 358.23 g/mol
InChI-Schlüssel: JPKABPHRXUGGJL-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-methyl 3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoate is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl-protected amine, and a methyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, tert-butyl carbamate, and methyl acrylate.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 4-bromobenzaldehyde and tert-butyl carbamate.

    Addition Reaction: The intermediate is then subjected to an addition reaction with methyl acrylate under basic conditions to form the desired product.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-methyl 3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity while minimizing waste and production costs.

Analyse Chemischer Reaktionen

Types of Reactions

®-methyl 3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-methyl 3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-methyl 3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions, while the tert-butoxycarbonyl-protected amine can undergo deprotection to reveal a free amine group that can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-methyl 3-(4-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate: This compound is a stereoisomer of ®-methyl 3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoate and differs in the spatial arrangement of its atoms.

    ®-3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoic acid: This compound is similar but lacks the methyl ester group, having a carboxylic acid group instead.

Uniqueness

®-methyl 3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications in various fields of research.

Eigenschaften

Molekularformel

C15H20BrNO4

Molekulargewicht

358.23 g/mol

IUPAC-Name

methyl (3R)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1

InChI-Schlüssel

JPKABPHRXUGGJL-GFCCVEGCSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C1=CC=C(C=C1)Br

Kanonische SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.